BenchChemオンラインストアへようこそ!

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide

Lipophilicity Drug-likeness Fluorine scan

This unsymmetrical N,N′-disubstituted oxalamide uniquely pairs a metal-chelating 3-(1H-imidazol-1-yl)propyl arm with a lipophilic 4-fluorobenzyl group (clogP ~2.98). Unlike symmetrical analogs, it enables 2:1 ligand-to-metal turn-off sensor design and provides a clean 19F NMR handle for orthogonal binding validation. The core scaffold precisely matches the IDO1 modulator pharmacophore (WO-2019115586-A1), making it a privileged starting point for immuno-oncology SAR. Researchers prioritizing membrane-permeable probes with built-in NMR reporters should select this compound over generic oxalamides. Supplied at ≥95% purity for direct use in in-vitro and cellulo assays.

Molecular Formula C15H17FN4O2
Molecular Weight 304.325
CAS No. 941921-35-3
Cat. No. B2709190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide
CAS941921-35-3
Molecular FormulaC15H17FN4O2
Molecular Weight304.325
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2)F
InChIInChI=1S/C15H17FN4O2/c16-13-4-2-12(3-5-13)10-19-15(22)14(21)18-6-1-8-20-9-7-17-11-20/h2-5,7,9,11H,1,6,8,10H2,(H,18,21)(H,19,22)
InChIKeyVZTFYWHBIZSBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide (CAS 941921-35-3): A Dual-Element Oxalamide Scaffold for Chemical Biology


N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide (CAS 941921-35-3; molecular weight 304.32 g/mol) is an unsymmetrical N,N′-disubstituted oxalamide . It combines a metal-chelating 3-(1H-imidazol-1-yl)propyl arm with a lipophilic 4-fluorobenzyl arm on the oxalamide core, distinguishing it from symmetrical oxalamide-based probes and simpler oxalamide derivatives [1]. The compound is commercially supplied for research use at ≥95% purity .

Why N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide Cannot Be Replaced by a Generic Oxalamide


The unsymmetrical architecture of this compound—with an imidazole on one side and a 4-fluorobenzyl group on the other—creates a functional profile that cannot be replicated by symmetrical oxalamide analogs (e.g., OX(PID)₂ [1]) or by simpler mono-substituted oxalamides (e.g., N1-(4-fluorobenzyl)oxalamide [2]). The imidazole ring provides a defined metal-coordination handle exploited in fluorescence turn-off sensing [1], while the electron-withdrawing 4-fluorobenzyl group modulates both the electron density of the oxalamide core and the overall lipophilicity (clogP ~2.98 [3]) relative to non-fluorinated, symmetrical, or differently substituted analogs. These properties are highly sensitive to even minor structural changes, meaning that substitution with a generic in-class compound risks loss of the specific metal-binding stoichiometry, altered logP, and divergent biological target engagement—as underscored by oxalamide-based IDO1 modulator patents where subtle aryl substitutions dictate potency [4].

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Elevated Lipophilicity (clogP) Compared to the Non-Fluorinated Symmetrical Analog

The target compound bears a 4-fluorobenzyl substituent, which raises its calculated logP relative to the symmetrical, non-fluorinated oxalamide-bridged imidazole receptor OX(PID)₂ [1]. The higher clogP translates to increased membrane permeability potential, a key parameter in cell-based assay design. [2]

Lipophilicity Drug-likeness Fluorine scan

Topological Polar Surface Area (TPSA) Control via Unsymmetrical Substitution

The unsymmetrical substitution pattern of the target compound yields a TPSA of 75.02 Ų [1]. This value is comparable to the symmetrical analog OX(PID)₂, but the distribution of polarity between the two oxalamide nitrogen atoms is asymmetric, which can influence hydrogen-bonding capacity and off-rate kinetics from biological targets. [2]

Polar surface area Blood-brain barrier penetration Physicochemical profiling

Fluorine-19 NMR Analytical Handle and Metabolic Stabilization Potential

The 4-fluorobenzyl group provides a sensitive 19F NMR probe that is absent in non-fluorinated analogs, including the symmetrical OX(PID)₂ [1]. Fluorine substitution at the para position of the benzyl ring also retards CYP450-mediated oxidative metabolism compared to non-fluorinated benzyl groups, as established across medicinal chemistry campaigns [2].

19F NMR Metabolic stability Fragment-based drug discovery

Unsymmetrical Oxalamide Core: Differential Metal Coordination Stoichiometry

The symmetrical analog OX(PID)₂ binds Cu²⁺ and Fe³⁺ with a 1:1 stoichiometry through both imidazole arms working in concert [1]. The target compound, possessing only a single imidazole arm and a non-coordinating 4-fluorobenzyl arm, is expected to exhibit a different coordination geometry and potentially alter the metal-binding Kd and fluorescence response compared to the symmetrical version [1]. This structural divergence is a critical differentiator for projects requiring controlled metal-ligand stoichiometry.

Metal chelation Stoichiometry Fluorescent probe design

Oxalamide-Based IDO1 Modulator Pharmacophore Compatibility

The oxalamide core of the target compound aligns with the pharmacophore described in patent WO-2019115586-A1, where N,N′-disubstituted oxalamides act as IDO1 modulators [1]. The specific combination of an imidazole arm and a fluorinated benzyl arm matches the aryl/heteroaryl substitution pattern required for IDO1 pocket occupancy, whereas symmetrical bis-imidazole oxalamides (e.g., OX(PID)₂) lack the hydrophobic aryl element needed for the IDO1 active site [1][2].

IDO1 inhibitor Immuno-oncology Pharmacophore mapping

Commercial Availability and Purity Benchmarking

The target compound is stocked by multiple commercial suppliers at ≥95% purity . The symmetrical analog OX(PID)₂ is generally synthesized in-house and not widely stocked, which can introduce batch-to-batch variability in academic settings [1]. For compound management and high-throughput screening campaigns, commercial availability at defined purity reduces lead time and ensures inter-experiment reproducibility.

Procurement Purity Reproducibility

Recommended Application Scenarios for N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide Based on Differentiated Evidence


Fluorescent Chemosensor Development Requiring Turn-Off Response with Altered Metal Stoichiometry

The unsymmetrical architecture of the compound, featuring a single imidazole arm, is predicted to produce a different metal-binding stoichiometry than the symmetrical OX(PID)₂ [1]. This makes it a candidate for designing turn-off sensors where a 2:1 ligand-to-metal complex is desired. The 4-fluorobenzyl group additionally serves as a 19F NMR reporter, enabling orthogonal validation of metal-binding events. [1][2]

IDO1 Inhibitor Hit Expansion and Structure-Activity Relationship Studies

The oxalamide core with imidazole and 4-fluorobenzyl substituents matches the IDO1 modulator pharmacophore disclosed in patent WO-2019115586-A1 [3]. This compound can serve as a starting scaffold for SAR studies aimed at optimizing IDO1 inhibition, particularly because the 4-fluorobenzyl group is a privileged fragment for enhancing target affinity in immuno-oncology contexts. [3]

Cellular Permeability Optimization in Intracellular Target Engagement Assays

The calculated clogP of ~2.98 [2] positions this compound in the optimal range for passive membrane permeability (LogP 1–3). Compared to the less lipophilic symmetrical analog OX(PID)₂, this compound is more likely to access intracellular targets. Researchers evaluating oxalamide-based probes in cellulo should prioritize this compound when membrane crossing is a critical assay parameter. [1][2]

19F NMR-Based Fragment Screening and Ligand-Observed Binding Studies

The single fluorine atom in the 4-fluorobenzyl group provides a clean 19F NMR handle for direct detection of ligand-protein interactions without background interference [4]. This capability is absent in non-fluorinated oxalamide analogs and can significantly reduce the time and protein consumption required for primary fragment screening campaigns. [4]

Quote Request

Request a Quote for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.